1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(4-Methoxyphenyl)(piperidin-4-yl)methanone hydrochloride” is a chemical compound with the molecular formula C13H18CLNO2 . It is used as a building block in research .
Molecular Structure Analysis
The molecular structure of “(4-Methoxyphenyl)(piperidin-4-yl)methanone hydrochloride” can be represented by the SMILES notation: COC1=CC=C(C(=O)C2CCNCC2)C=C1.[H]Cl .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Methoxyphenyl)(piperidin-4-yl)methanone hydrochloride” are as follows: It has a molecular weight of 255.74 . It should be stored at 0-8 °C .Scientific Research Applications
- MPU hydrochloride has been investigated for its potential as a kinase inhibitor . Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can lead to therapeutic benefits. Researchers have explored MPU hydrochloride’s activity against kinases involved in cancer, inflammation, and other diseases .
- MPU hydrochloride has been utilized in the catalyst-free synthesis of various heterocycles, including pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates. These reactions proceed through the intermediate formation of hetaryl isocyanates, demonstrating the versatility of MPU hydrochloride in heterocyclic chemistry .
Medicinal Chemistry and Drug Development
Organic Synthesis and Heterocyclic Chemistry
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-piperidin-4-ylurea;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.ClH/c1-18-12-4-2-10(3-5-12)15-13(17)16-11-6-8-14-9-7-11;/h2-5,11,14H,6-9H2,1H3,(H2,15,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRABGHQOSDKADL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.